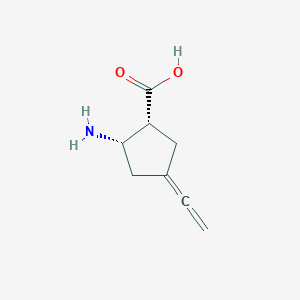
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is a chiral amino acid derivative with significant interest in pharmaceutical and synthetic chemistry. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxylic acid group, makes it a valuable building block for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques. One common method is the sequential SN2–SN2’ dialkylation of a glycine Schiff base Ni(II) complex . This process includes phase transfer catalysis (PTC) alkylation followed by homogeneous SN2’ cyclization and disassembly of the resultant Ni(II) complex. The reactions are conducted under operationally convenient conditions and can be scaled up for larger production .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for industrial use. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oximes, nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: Its derivatives are used in studying enzyme mechanisms and protein-ligand interactions.
Industry: Its unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its use in antiviral agents, it acts as a protease inhibitor, binding to the active site of the viral protease and preventing the cleavage of viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with similar synthetic routes and applications.
(1S,2R)-2-amino-1-phenylpropan-1-ol: A compound with similar stereochemistry used in the synthesis of pharmaceuticals.
Uniqueness
(1R,2S)-2-amino-4-ethenylidenecyclopentane-1-carboxylic acid is unique due to its cyclopentane ring structure, which imparts rigidity and specific stereochemical properties. This makes it particularly valuable in the design of conformationally constrained analogs of natural amino acids and peptidomimetics.
Properties
CAS No. |
776291-52-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
InChI |
InChI=1S/C8H11NO2/c1-2-5-3-6(8(10)11)7(9)4-5/h6-7H,1,3-4,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
XKICYRRQYLCDHU-RQJHMYQMSA-N |
Isomeric SMILES |
C=C=C1C[C@H]([C@H](C1)N)C(=O)O |
Canonical SMILES |
C=C=C1CC(C(C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
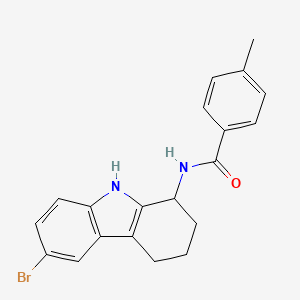
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)

![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)
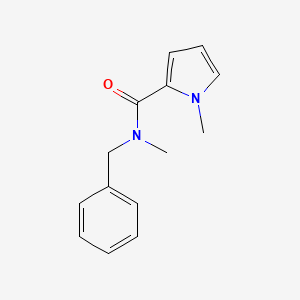
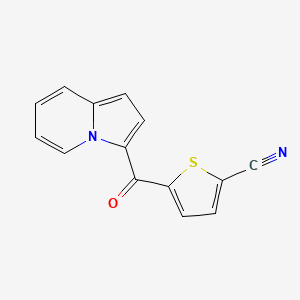
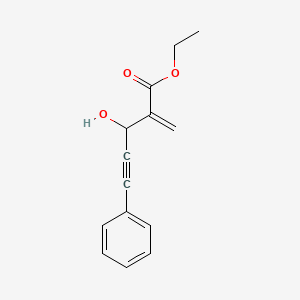


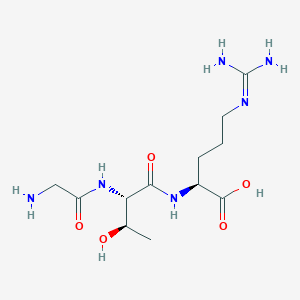

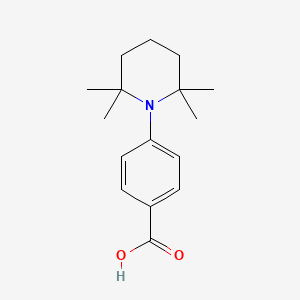
![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)
